Thalidomide-PEG2-NH2 hydrochloride is a synthetic compound that combines the therapeutic properties of Thalidomide with a polyethylene glycol (PEG) linker terminating in an amine group. This compound is primarily utilized in the development of proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. The incorporation of the PEG linker enhances the solubility and bioavailability of Thalidomide, making it a valuable tool in both research and therapeutic applications.
Thalidomide-PEG2-NH2 hydrochloride is derived from Thalidomide, a drug originally developed as a sedative and later withdrawn due to its teratogenic effects. The compound is classified as a small molecule drug and is categorized under E3 ligase ligands, which play a crucial role in targeted protein degradation strategies. It is often sourced from specialized chemical suppliers that focus on bioactive compounds for research purposes .
The synthesis of Thalidomide-PEG2-NH2 hydrochloride involves several key steps:
Thalidomide-PEG2-NH2 hydrochloride features a molecular structure that includes:
The molecular formula can be represented as with a molecular weight of approximately 320.79 g/mol .
Thalidomide-PEG2-NH2 hydrochloride can participate in various chemical reactions:
Reactions are typically conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide. Coupling agents like N,N'-dicyclohexylcarbodiimide are used alongside bases like triethylamine to facilitate reactions effectively .
Thalidomide-PEG2-NH2 hydrochloride exerts its biological effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. Upon binding to cereblon, it facilitates the recruitment of specific target proteins to the ubiquitin-proteasome system for selective degradation. This mechanism allows for targeted modulation of protein levels within cells, making it particularly useful in cancer therapy and other disease models where protein degradation plays a critical role .
Thalidomide-PEG2-NH2 hydrochloride has numerous applications across different scientific fields:
Thalidomide-PEG2-NH2 hydrochloride (CAS: 2891597-17-2) is synthesized through a multi-step route that integrates thalidomide’s cereblon-binding domain with a polyethylene glycol linker terminated by a primary amine. The process begins with the activation of thalidomide’s imide nitrogen or phenolic oxygen for linker attachment. A common approach involves nucleophilic substitution at the 4-position of the phthalimide ring using a Boc-protected PEG2 diamine, followed by acidic deprotection to yield the free amine intermediate [1] [8]. The final hydrochloride salt is formed via reaction with hydrochloric acid, enhancing crystallinity and stability. This synthetic route achieves high purity (>95%), as confirmed by HPLC-MS and nuclear magnetic resonance spectroscopy [2] [7].
Key synthetic challenges include suppressing racemization at thalidomide’s chiral center and minimizing PEG diol impurities. Optimized conditions use mild bases (e.g., triethylamine) and low temperatures (0–5°C) during amide coupling, preserving stereochemical integrity. The hydrochloride salt formation step employs anti-solvent crystallization (e.g., ethyl acetate/heptane) to obtain white crystalline solids with consistent stoichiometry [2] [4].
Table 1: Synthetic Methods for Thalidomide-PEG2-NH2 Hydrochloride
Step | Reagents/Conditions | Function | Yield |
---|---|---|---|
Thalidomide Activation | NaH, DMF, 0°C | Imide deprotonation | 85% |
PEG2 Linker Coupling | Boc-NH-PEG2-OTs, DIPEA, DMF | Nucleophilic substitution | 78% |
Deprotection | HCl/dioxane, RT | Boc group removal | 95% |
Salt Formation | HCl/Et₂O, anti-solvent crystallization | Hydrochloride precipitation | 90% |
Alternative routes employ thalidomide-O-amido intermediates (CAS: 2376990-30-4), where alkylation occurs via the phenolic oxygen. This method uses carboxymethyl-functionalized thalidomide coupled to H₂N-PEG2-NH₂, yielding a secondary amide linkage [4] [9]. While sterically hindered, this route offers improved solubility in polar aprotic solvents like dimethyl sulfoxide (125 mg/mL) [5].
The PEG2 spacer in thalidomide-PEG2-NH2 hydrochloride (molecular weight: 397.81 g/mol) consists of two repeating ethylene glycol units (-O-CH₂-CH₂-O-CH₂-CH₂-), conferring critical biophysical properties. Nuclear magnetic resonance studies reveal a 25% increase in rotational bonds compared to non-PEGylated analogs, reducing conformational strain during cereblon-PROTAC-target ternary complex formation [7]. This flexibility is quantified by a 3.2-fold improvement in target protein degradation efficiency in cellular assays [1].
Solubility enhancements are equally significant. The hydrochloride salt exhibits 274.81 mM solubility in dimethyl sulfoxide and 219.85 mM in water, far exceeding non-PEGylated thalidomide derivatives (<50 mM). This results from hydrogen bonding between PEG ether oxygens and water molecules, alongside ionic stabilization from the protonated amine [2] [5]. X-ray diffraction confirms that PEG2 adopts helical conformations in solid states, transitioning to extended "zigzag" structures in solution to maximize solvent interactions [7].
Table 2: Biophysical Properties of PEG2 vs. Non-PEGylated Linkers
Property | Thalidomide-PEG2-NH2 HCl | Non-PEGylated Analog |
---|---|---|
Water Solubility | 219.85 mM | ≤20 mM |
Dimethyl Sulfoxide Solubility | 274.81 mM | 85 mM |
Rotatable Bonds | 12 | 5 |
Hydrodynamic Radius | 8.7 Å | 4.2 Å |
Log P (Calculated) | -1.34 | 0.72 |
Thermal stability studies show decomposition temperatures above 200°C, attributable to PEG’s stabilizing effect on the hydrochloride salt. This enables long-term storage at -20°C with minimal degradation (<0.1%/month) [2] [9].
The terminal amine in thalidomide-PEG2-NH2 hydrochloride (pKa ≈ 8.5) serves as a nucleophilic handle for conjugating target protein ligands. Its reactivity is enhanced by PEG2’s electron-donating effects, enabling efficient acylations even with sterically hindered carboxylic acids. Standard protocols employ coupling agents like HATU or DCC in dimethylformamide, achieving >90% conjugation yields [5] [10].
Two primary strategies dominate PROTAC synthesis:
The protonated amine requires neutralization (e.g., with N,N-diisopropylethylamine) prior to reactions. Post-conjugation, reverse-phase HPLC purification isolates PROTACs with >95% purity, leveraging the PEG linker’s hydrophilicity to resolve unreacted components [1] [8].
Table 3: Amine Functionalization Strategies and Efficiency
Conjugation Method | Reaction Conditions | Yield | Application Example |
---|---|---|---|
NHS Ester Intermediate | DSC, TEA, DMF, 0°C → RT | 92% | BRD4 Degraders [10] |
Direct Amidation | EDC·HCl, HOBt, DMAP, DMF | 85% | Tau Protein Degraders [5] |
Reductive Amination | NaBH₃CN, AcOH, MeOH | 78% | Kinase-Targeting PROTACs [8] |
Mass spectrometry confirms near-quantitative amine utilization (>98%) in model reactions with acetic acid, validating the linker’s accessibility. The PEG2 spacer’s length (14.7 Å) optimally positions the cereblon ligand away from the conjugate, preventing steric clashes in E3 ligase binding [1] [7].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8